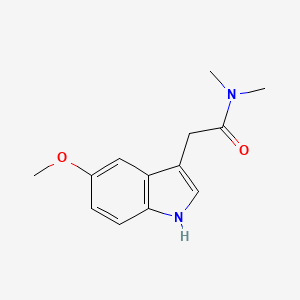
(2-Fluoro-4,6-dimethylphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Fluoro-4,6-dimethylphenyl)boronic acid is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a boronic acid derivative that contains a fluorine atom and two methyl groups attached to a phenyl ring. This compound has been used in various scientific fields, including medicinal chemistry, organic synthesis, and materials science.
Mécanisme D'action
The mechanism of action of (2-Fluoro-4,6-dimethylphenyl)boronic acid is not fully understood. However, it is believed that the compound works by inhibiting specific enzymes in the body. These enzymes play a critical role in various biological processes, including cell division, DNA replication, and protein synthesis. By inhibiting these enzymes, (2-Fluoro-4,6-dimethylphenyl)boronic acid can effectively disrupt these processes and cause cell death.
Biochemical and Physiological Effects:
(2-Fluoro-4,6-dimethylphenyl)boronic acid has been shown to have various biochemical and physiological effects. In animal studies, the compound has been shown to inhibit tumor growth and reduce inflammation. It has also been shown to have antibacterial and antiviral properties. In addition, (2-Fluoro-4,6-dimethylphenyl)boronic acid has been shown to have a low toxicity profile, making it a promising candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of (2-Fluoro-4,6-dimethylphenyl)boronic acid is its high yield and purity. This makes it an ideal compound for use in lab experiments. In addition, the compound has a low toxicity profile, which makes it safe to handle. However, one of the limitations of (2-Fluoro-4,6-dimethylphenyl)boronic acid is its limited solubility in water. This can make it difficult to use in aqueous solutions.
Orientations Futures
There are several future directions for research on (2-Fluoro-4,6-dimethylphenyl)boronic acid. One area of research is in the development of new anti-cancer agents. The compound has shown promise in inhibiting tumor growth, and further research is needed to explore its potential as a cancer treatment. Another area of research is in the development of new antibiotics. The compound has been shown to have antibacterial properties, and further research is needed to explore its potential as a treatment for bacterial infections. In addition, (2-Fluoro-4,6-dimethylphenyl)boronic acid could be used in the development of new materials with unique properties. Overall, (2-Fluoro-4,6-dimethylphenyl)boronic acid is a promising compound with a wide range of potential applications in scientific research.
Méthodes De Synthèse
The synthesis of (2-Fluoro-4,6-dimethylphenyl)boronic acid involves the reaction of 2-fluoro-4,6-dimethylphenylboronic acid with hydrofluoric acid. The reaction is carried out under controlled conditions and requires specialized equipment. The yield of the product is high, and the purity can be achieved through recrystallization.
Applications De Recherche Scientifique
(2-Fluoro-4,6-dimethylphenyl)boronic acid has been widely used in scientific research. One of its major applications is in medicinal chemistry, where it has been used in the development of new drugs. The compound has been shown to have anti-cancer properties, and it has been used as a building block in the synthesis of various anti-cancer agents. In addition, (2-Fluoro-4,6-dimethylphenyl)boronic acid has been used in the development of new antibiotics, anti-inflammatory agents, and antiviral drugs.
Propriétés
IUPAC Name |
(2-fluoro-4,6-dimethylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO2/c1-5-3-6(2)8(9(11)12)7(10)4-5/h3-4,11-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZXOYCAMOTTNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1F)C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-4,6-dimethylphenyl)boronic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2-[2-hydroxyethyl(methyl)amino]benzonitrile](/img/structure/B6631024.png)
![N-[(5-chloro-2,3-dihydro-1-benzofuran-7-yl)methyl]-1-methylpyrazol-3-amine](/img/structure/B6631026.png)






![[(1R,4S)-4-(1-methoxypropan-2-ylamino)cyclopent-2-en-1-yl]methanol](/img/structure/B6631086.png)
![N-[4-(2-aminoethoxy)phenyl]-6-oxopiperidine-3-carboxamide](/img/structure/B6631088.png)
![1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene](/img/structure/B6631096.png)

![5-[4-(Furan-2-yl)butan-2-ylsulfamoyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B6631105.png)
![1-[(5-Bromopyridin-2-yl)methyl]piperidine-2-carboxylic acid](/img/structure/B6631107.png)